DOR Binding Affinity: Chemotype Benchmark vs. Target Compound Data Gap
The 1,3,8-triazaspiro[4.5]decane-2,4-dione chemotype consistently achieves submicromolar DOR binding affinity. Published compound 1 exhibits Ki = 52 nM (pKi = 7.3 ± 0.1), compound 2 Ki = 92 nM (pKi = 7.0 ± 0.1), and compound 3 Ki = 138 nM (pKi = 6.9 ± 0.1) in competitive radioligand binding assays using [3H]DPDPE on CHO-K1 membranes expressing human DOR [1]. The endogenous peptide agonist Leu5-enkephalin shows Ki = 1.4 nM (pKi = 8.9 ± 0.1) under identical conditions [1]. No binding data exist for 8-(quinazolin-4-yl)-1,3,8-triazaspiro[4.5]decane-2,4-dione. The quinazoline moiety, being bulkier and more electron-deficient than the phenyl groups of compounds 1–3, could significantly alter binding pose and affinity.
| Evidence Dimension | DOR binding affinity (Ki) |
|---|---|
| Target Compound Data | No data available for the quinazoline-substituted compound |
| Comparator Or Baseline | Compound 1 Ki = 52 nM; Compound 2 Ki = 92 nM; Compound 3 Ki = 138 nM; Leu5-enkephalin Ki = 1.4 nM |
| Quantified Difference | Not calculable for target compound; intra-chemotype range = 2.7-fold |
| Conditions | Competitive radioligand binding, [3H]DPDPE (3.3 nM), human DOR, CHO-K1 membranes, 4°C |
Why This Matters
Binding affinity is the primary determinant of target engagement; procurement decisions for screening should consider that the uncharacterized quinazoline substituent may shift affinity outside the submicromolar range, potentially wasting screening resources.
- [1] Meqbil YJ, Aguilar J, Blaine AT, Chen L, Cassell RJ, Pradhan AA, van Rijn RM. Identification of 1,3,8-Triazaspiro[4.5]Decane-2,4-Dione Derivatives as a Novel δ Opioid Receptor-Selective Agonist Chemotype. J Pharmacol Exp Ther. 2024 May 21;389(3):301-309. doi:10.1124/jpet.123.001735 View Source
